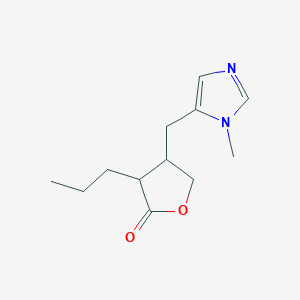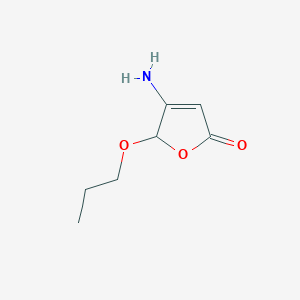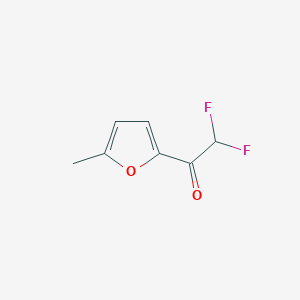
4-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one is a complex organic compound that features both an imidazole ring and a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines. The dihydrofuran ring can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling the imidazole and dihydrofuran rings under specific conditions, such as the presence of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of industrial catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
4-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dihydrofuran ring may contribute to the compound’s overall stability and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylimidazole: A simpler imidazole derivative with different reactivity and applications.
Dihydrofuran derivatives: Compounds with similar ring structures but different substituents and properties.
Uniqueness
4-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one is unique due to its combination of imidazole and dihydrofuran rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-[(3-methylimidazol-4-yl)methyl]-3-propyloxolan-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-11-9(7-16-12(11)15)5-10-6-13-8-14(10)2/h6,8-9,11H,3-5,7H2,1-2H3 |
Clave InChI |
HXISNRUOUSNUDX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(COC1=O)CC2=CN=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)


![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)



![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)

![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)

